molecular formula C18H23N5O3 B6764809 N-ethyl-7,7-dimethyl-N-[(1-methyltriazol-4-yl)methyl]-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide

N-ethyl-7,7-dimethyl-N-[(1-methyltriazol-4-yl)methyl]-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide

Cat. No.: B6764809
M. Wt: 357.4 g/mol
InChI Key: HPWPJFFOJDYNFO-UHFFFAOYSA-N
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Description

N-ethyl-7,7-dimethyl-N-[(1-methyltriazol-4-yl)methyl]-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a triazole ring, and various functional groups

Properties

IUPAC Name

N-ethyl-7,7-dimethyl-N-[(1-methyltriazol-4-yl)methyl]-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-5-23(10-11-9-22(4)21-20-11)17(26)13-6-12-14(19-16(13)25)7-18(2,3)8-15(12)24/h6,9H,5,7-8,10H2,1-4H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWPJFFOJDYNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN(N=N1)C)C(=O)C2=CC3=C(CC(CC3=O)(C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-7,7-dimethyl-N-[(1-methyltriazol-4-yl)methyl]-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a click reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and click reactions, as well as advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-7,7-dimethyl-N-[(1-methyltriazol-4-yl)methyl]-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-ethyl-7,7-dimethyl-N-[(1-methyltriazol-4-yl)methyl]-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline core and triazole ring can facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have been used as antimalarial agents.

    Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are used as antifungal agents.

Uniqueness

N-ethyl-7,7-dimethyl-N-[(1-methyltriazol-4-yl)methyl]-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide is unique due to the combination of the quinoline core and triazole ring, along with its specific functional groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

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